Dual ETA/ETB Antagonism vs. ETA-Selective Agents: IC50 and Selectivity Ratio Comparison
Aprocitentan is a dual ETA/ETB antagonist with IC50 values of 3.4 nM for ETA and 987 nM for ETB, yielding an ETB/ETA selectivity ratio of approximately 290 [1]. In contrast, ambrisentan is a highly ETA-selective antagonist with Ki values of 1 nM (ETA) and 195 nM (ETB) in CHO cells, representing a selectivity ratio of 195 [2]. While both compounds exhibit high affinity for ETA, aprocitentan's dual receptor blockade may offer distinct hemodynamic effects not achievable with pure ETA antagonism alone. Bosentan, another dual ERA, has Ki values of 4.7 nM (ETA) and 95 nM (ETB) in human SMC, yielding a selectivity ratio of approximately 20 [3].
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | ETA IC50: 3.4 nM; ETB IC50: 987 nM; Selectivity ratio (ETB/ETA): 290 |
| Comparator Or Baseline | Ambrisentan: ETA Ki: 1 nM, ETB Ki: 195 nM, selectivity ratio: 195; Bosentan: ETA Ki: 4.7 nM, ETB Ki: 95 nM, selectivity ratio: 20 |
| Quantified Difference | Aprocitentan exhibits approximately 290-fold selectivity for ETA over ETB, compared with 195-fold for ambrisentan and 20-fold for bosentan |
| Conditions | Human recombinant receptors (aprocitentan); CHO cells expressing human receptors (ambrisentan); human smooth muscle cells (bosentan) |
Why This Matters
The selectivity profile determines whether a compound blocks only ETA-mediated vasoconstriction (ambrisentan) or both ETA- and ETB-mediated pathways; dual blockade may provide additive blood pressure lowering but also potentially distinct adverse effect profiles relevant for procurement decisions in resistant hypertension research.
- [1] Iglarz M, et al. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. J Pharmacol Exp Ther. 2008;327(3):736-745. View Source
- [2] Riechers H, et al. Endothelin receptor antagonists. Handb Exp Pharmacol. 2005;(168):229-266. View Source
- [3] Clozel M, et al. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. J Pharmacol Exp Ther. 1994;270(1):228-235. View Source
